molecular formula C12H13NO3 B14429170 N-(4-acetylphenyl)-3-oxobutanamide CAS No. 83999-28-4

N-(4-acetylphenyl)-3-oxobutanamide

Cat. No.: B14429170
CAS No.: 83999-28-4
M. Wt: 219.24 g/mol
InChI Key: MCDZXMSMMJKWRH-UHFFFAOYSA-N
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Description

Contextual Significance of Beta-Ketoamide Frameworks in Organic Synthesis

The beta-ketoamide framework is a versatile scaffold in organic chemistry due to the presence of multiple reactive sites, including a ketone, an amide, and an activated methylene (B1212753) group. researchgate.net This functionality allows for a wide range of chemical transformations, making them key intermediates in the synthesis of various heterocyclic compounds. researchgate.net Their ability to participate in reactions such as cyclizations, cycloadditions, and domino reactions has led to the construction of complex molecules with significant biological and material relevance. chim.it The synthetic utility of beta-ketoamides is further enhanced by their accessibility and the relative ease with which they can be functionalized. researchgate.netnih.gov

N-(4-acetylphenyl)-3-oxobutanamide as a Substituted Beta-Ketoamide Derivative

N-(4-acetylphenyl)-3-oxobutanamide is a specific derivative of the beta-ketoamide family. Its structure incorporates the core 3-oxobutanamide moiety attached to a 4-acetylphenyl group. This substitution pattern provides additional functional handles and influences the electronic properties of the molecule, thereby modulating its reactivity and potential applications.

Table 1: Chemical and Physical Properties of N-(4-acetylphenyl)-3-oxobutanamide

Property Value
Molecular Formula C12H13NO3
Average Mass 219.24 g/mol
Monoisotopic Mass 219.089543 g/mol
CAS Number 83999-28-4

Data sourced from EPA CompTox Chemicals Dashboard. epa.gov

Overview of Academic Research Trajectories for N-(4-acetylphenyl)-3-oxobutanamide

Academic research involving N-(4-acetylphenyl)-3-oxobutanamide and its derivatives has explored several areas. One significant trajectory is its use as a precursor in the synthesis of more complex molecules and heterocyclic systems. For instance, the related compound N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a versatile precursor for synthesizing various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives with potential biological activities. uea.ac.uk

Another area of investigation involves the synthesis and characterization of related substituted beta-ketoamides. For example, the synthesis of N-(4-ethoxyphenyl)-3-oxobutanamide has been documented, with studies on its crystal structure revealing details about its tautomeric form and intermolecular interactions. nih.govnih.govresearchgate.net Similarly, research on N-(4-nitrophenyl)-3-oxobutanamide highlights its role as an intermediate in the production of pigments and dyes. innospk.com The study of various substituted N-phenyl-3-oxobutanamides, such as those with methyl, methoxy (B1213986), and mercapto groups, further illustrates the diverse research interests in this class of compounds, often focusing on their utility as intermediates in different synthetic pathways. chemicalbook.comechemi.comsigmaaldrich.com

Research has also touched upon the biological evaluation of derivatives synthesized from related starting materials. For example, derivatives of N-(4-((E)-3-arylacryloyl)phenyl)acetamide, synthesized from N-(4-acetylphenyl)acetamide, have been investigated for their antileishmanial activity. researchgate.net Furthermore, 3-oxobutanamides, in general, have been employed in the synthesis of various heterocyclic derivatives, which have then been screened for antimicrobial and antioxidant activities. researchgate.net

Properties

IUPAC Name

N-(4-acetylphenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)7-12(16)13-11-5-3-10(4-6-11)9(2)15/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDZXMSMMJKWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592530
Record name N-(4-Acetylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83999-28-4
Record name N-(4-Acetylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical and Conventional Preparations of Beta-Ketoamides

The most established methods for preparing β-ketoamides involve the acetoacetylation of amines. These reactions are valued for their reliability and scalability.

The reaction of an aniline (B41778) derivative with diketene (B1670635) is a primary industrial method for the synthesis of acetoacetanilides. In the case of N-(4-acetylphenyl)-3-oxobutanamide, the synthesis involves the reaction of 4-aminoacetophenone with diketene. This process is typically conducted in a suitable solvent, such as acetic acid or an aromatic hydrocarbon, and can be performed with or without a catalyst. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl of the diketene lactone ring, followed by ring-opening to yield the final β-ketoamide product. The high reactivity of diketene makes this a facile and often high-yielding process. The reaction of diketene with amines is a general method for producing β-ketocarboxamides. researchgate.net For instance, the thermal reaction of 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, which generate acylketenes in situ, with anilines and benzylamine (B48309) results in good yields of the corresponding β-ketocarboxamides. researchgate.net

While the diketene-based synthesis is robust, concerns over the stability and handling of diketene have prompted the development of alternative and optimized protocols. These methods often employ different acylating agents or coupling strategies to achieve the same β-ketoamide scaffold under milder or more controlled conditions.

One such approach involves the condensation of dianions of malonic acid mono-amides with acid chlorides. researchgate.net This method, followed by an acidic workup, leads to decarboxylation and provides the desired β-keto amides in good to excellent yields. researchgate.net Another refined procedure utilizes Meldrum's acid, which reacts with silylated amines to form malonic acid monoamide derivatives. researchgate.net These intermediates are then treated with n-butyllithium to form a dilithiated species, which is subsequently acylated. An acidic workup then furnishes the β-keto amide. researchgate.net Furthermore, solid-phase synthesis has been employed where active methylene (B1212753) compounds are attached to a Wang resin. C-acylation is achieved using a carboxylic acid activated with diethyl phosphorocyanidate and triethylamine. researchgate.net Cleavage from the resin with concurrent decarboxylation yields the product. researchgate.net

Table 1: Comparison of Conventional Beta-Ketoamide Synthesis Protocols

Method Acylating Agent/Precursor Key Reagents Typical Conditions Advantage
Diketene Acetoacetylation Diketene Amine, Solvent (e.g., Toluene (B28343), Acetic Acid) 0°C to reflux High reactivity, atom economy
Malonic Acid Mono-amide Malonic Acid Mono-amide Dianion Acid Chloride, n-BuLi Low temperature, then acidic workup Good to excellent yields researchgate.net
Meldrum's Acid Derivative Meldrum's Acid Silylated Amine, n-BuLi, Acylating Agent Low temperature, then acidic workup Mild reaction conditions researchgate.net

Advanced Synthetic Approaches to N-(4-acetylphenyl)-3-oxobutanamide and Analogues

Modern synthetic chemistry has increasingly focused on the development of asymmetric methods to control the stereochemistry of products. For β-ketoamides, these advanced approaches are crucial for accessing enantiomerically enriched compounds.

The synthesis of enantioenriched α-substituted 1,3-dicarbonyl compounds like β-ketoamides presents a significant challenge because the chiral center is prone to racemization through keto-enol tautomerization. nih.govkcl.ac.ukresearchgate.net This is particularly problematic under either acidic or basic conditions. nih.gov

A novel and powerful strategy for the asymmetric synthesis of β-ketoamides involves a chiral sulfinimine-mediated researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement. nih.govkcl.ac.ukresearchgate.net This method allows for the creation of enantioenriched β-ketoamides directly from unfunctionalized amide substrates in a single step. nih.gov The process begins with the electrophilic activation of a starting amide, which then generates a keteniminium ion. The addition of a chiral sulfinimine to this intermediate triggers the researchgate.netresearchgate.net-sigmatropic rearrangement, transferring chirality from the sulfur atom to the carbon backbone of the newly formed β-ketoamide. nih.govresearchgate.net

This transformation exhibits high enantio- and chemoselectivity, as well as broad functional group tolerance. nih.govkcl.ac.ukresearchgate.net A key advantage of this approach is that it directly produces stereochemically stable amide products, unlike some methods that rely on chiral auxiliaries. kcl.ac.uk Research has demonstrated that the desired β-ketoamide can be isolated in high yield and with a good enantiomeric ratio. researchgate.net

Table 2: Scope of Chiral Sulfinimine-Mediated Synthesis of Enantioenriched β-Ketoamides

Amide Substrate Sulfinimine Yield (%) Enantiomeric Ratio (er)
N-benzyl-N-methylacetamide (R)-N-benzylidene-2-methylpropane-2-sulfinamide 92% 91:9
N-allyl-N-methylacetamide (R)-N-benzylidene-2-methylpropane-2-sulfinamide 83% 91:9
N,N-dimethylpropanamide (R)-N-benzylidene-2-methylpropane-2-sulfinamide 82% 91:9
N-methyl-N-phenylacetamide (R)-N-benzylidene-2-methylpropane-2-sulfinamide 61% 89:11

(Data adapted from representative examples in the literature to illustrate the scope of the reaction. researchgate.net)

An alternative pathway to chiral derivatives is the asymmetric reduction of the ketone functionality within the β-ketoamide structure. This approach can be achieved through both biocatalytic and chemocatalytic methods, yielding chiral β-hydroxy amides.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the enantioselective reduction of prochiral ketones. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been utilized for the asymmetric reduction of a wide range of ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov These reactions are often performed using whole-cell catalysts, which can overexpress the desired enzyme, and employ a co-substrate like isopropanol (B130326) for in-situ regeneration of the NADH cofactor. nih.gov The pH of the reaction is a critical parameter, with optimal ketone reduction typically occurring at around pH 5.5. nih.gov

Chemo-catalytic Reduction: Chemical catalysts, especially those based on chiral transition metal complexes, are also widely used. Asymmetric transfer hydrogenation (ATH) is a prominent technique. For example, tethered Ru/TsDPEN catalysts have been successfully used for the ATH of α-keto amides, achieving high enantioselectivity. nih.gov Similarly, chiral complexes of metals like iridium and nickel have been developed for the asymmetric hydrogenation of β-keto esters and amides, often proceeding through a dynamic kinetic resolution process. scilit.comgoogle.com These methods offer a purely chemical route to access β-hydroxy esters and amides in high enantiomeric purity. acs.org

Table 3: Examples of Asymmetric Reduction of Keto-Amides/Esters

Substrate Type Catalyst System Method Key Feature
α-Keto-1,4-diamides Tethered Ru/TsDPEN Asymmetric Transfer Hydrogenation (ATH) High enantioselectivity in products nih.gov
Prochiral Ketones / β-Keto Esters (S)-1-phenylethanol dehydrogenase (PEDH) Whole-cell Biocatalysis High enantioselectivity, environmentally friendly nih.gov
α,β-Unsaturated/Saturated Ketones Chiral Amine Oxide / Sc(OTf)3 Asymmetric Reduction with NaBH4 High yield and enantioselectivity google.com

Asymmetric Synthesis Techniques

Asymmetric Mannich Reactions Catalyzed by Chiral Metal Complexes

The asymmetric Mannich reaction stands as a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds. While direct asymmetric Mannich reactions to synthesize N-(4-acetylphenyl)-3-oxobutanamide are not extensively documented, the general principles can be applied. This approach would theoretically involve the reaction of a pre-formed imine of 4-aminoacetophenone with an enolate derived from a 3-oxobutanamide precursor, catalyzed by a chiral metal complex.

Research by Feng and coworkers has demonstrated the utility of chiral N,N'-dioxide-metal complexes, such as those involving Nickel(II) and Magnesium(II), in catalyzing highly efficient asymmetric Mannich-type reactions. nih.govscispace.comrsc.orgresearchgate.net These catalysts have been successful in the reaction of β-keto esters and amides with various imine surrogates, yielding products with excellent enantioselectivities (up to 99% ee) and high yields. nih.govscispace.comrsc.orgresearchgate.net The proposed transition state involves the coordination of the β-dicarbonyl compound and the imine to the chiral metal center, which dictates the stereochemical outcome of the reaction. nih.govrsc.org For the synthesis of a chiral derivative of N-(4-acetylphenyl)-3-oxobutanamide, one could envision a reaction between an imine derived from 4-aminoacetophenone and the enolate of a suitable 3-oxobutyryl derivative, facilitated by such a chiral catalyst system.

Table 1: Representative Asymmetric Mannich Reactions Catalyzed by Chiral Metal Complexes for the Synthesis of β-Amino Carbonyl Compounds
Catalyst/MetalSubstrate 1 (Nucleophile)Substrate 2 (Electrophile)ProductYield (%)Enantiomeric Excess (ee, %)Reference
L-PiPr₂-Ni(ClO₄)₂·6H₂Oα-Tetralone-derived β-keto ester1,3,5-Triaryl-1,3,5-triazinaneβ-Amino-β-keto ester9799 scispace.com
L-PiPr₂-Mg(OTf)₂α-Tetralone-derived β-keto amide1,3,5-Triaryl-1,3,5-triazinaneβ-Amino-β-keto amide9597 scispace.com
Cinchonineβ-Keto esterAcyl aryl imineβ-Amino-β-keto ester81-9980-96 nih.gov

Metal-Catalyzed Syntheses

Metal-catalyzed reactions offer a versatile and efficient means to construct the N-aryl-β-ketoamide scaffold of N-(4-acetylphenyl)-3-oxobutanamide.

Palladium-Catalyzed Amidation and Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. chemrxiv.orgwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction would be a primary choice for the synthesis of N-(4-acetylphenyl)-3-oxobutanamide. The reaction would involve the coupling of an aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, with 3-oxobutanamide. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of this transformation and is highly dependent on the specific substrates. wikipedia.org Sterically hindered phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, are often employed to enhance the catalytic activity. youtube.com

While the direct coupling of 3-oxobutanamide with a haloacetophenone is not explicitly detailed in readily available literature, the broad scope of the Buchwald-Hartwig amination suggests its applicability. wikipedia.orglibretexts.org The reaction tolerates a wide range of functional groups, making it suitable for substrates bearing a ketone moiety like 4-haloacetophenone. wikipedia.org

Another palladium-catalyzed approach could involve the coupling of enol triflates with amides, which provides a route to enamides. youtube.com A subsequent hydrolysis step would then yield the desired β-ketoamide.

Table 2: Representative Palladium-Catalyzed Amidation Reactions
Palladium PrecatalystLigandAmineAryl Halide/TriflateBaseSolventProduct TypeReference
Pd₂(dba)₃BINAPVarious primary aminesAryl bromidesNaOt-BuTolueneN-Aryl amines libretexts.org
Pd(OAc)₂XantphosPrimary/Secondary amidesEnol triflatesCs₂CO₃DioxaneEnamides youtube.com
[Pd(NHC)(allyl)Cl]NHCVarious aminesAryl amides (transamidation)VariousTolueneN-Aryl amides rsc.org
Copper-Catalyzed Alpha-Ketoamide Formation

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of α-ketoamides. chemrxiv.orgchemrxiv.orgnih.govrsc.orgnih.gov These methods often utilize readily available starting materials and proceed under mild conditions. One potential route to a precursor of N-(4-acetylphenyl)-3-oxobutanamide is the copper-catalyzed oxidative coupling of an aryl methyl ketone (like acetophenone) with an amine. rsc.orgnih.gov Subsequent modification of the resulting α-ketoamide would be necessary.

A more direct approach would involve the copper-catalyzed reaction of an aniline derivative with a β-keto ester or a related compound. For instance, the use of ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed C-N coupling reactions has been shown to be effective for the amidation of aryl halides. acs.org This suggests that a similar system could be employed for the reaction of 4-aminoacetophenone with a 3-oxobutyryl source.

Furthermore, copper catalysts have been successfully used for the synthesis of α-ketoamides from terminal alkynes and secondary amines, where water and molecular oxygen act as the oxygen sources. nih.gov This multicomponent reaction proceeds through a tandem hydroamination, hydration, and oxidation sequence. nih.gov

Table 3: Representative Copper-Catalyzed α-Ketoamide Syntheses
Copper CatalystOxidantSubstrate 1Substrate 2Product TypeReference
CuBrO₂ (air), NISAryl methyl ketoneAliphatic amineα-Ketoamide nih.gov
CuIO₂, H₂OTerminal alkyneSecondary amineα-Ketoamide nih.gov
CuBr₂O₂Aryl methyl ketoneSecondary amineα-Ketoamide chemrxiv.org
CuI/trans-1,2-cyclohexanediamine-AmideAryl iodideN-Aryl amide researchgate.net
Exploration of Other Transition Metal Catalysis (e.g., Gold, Silver, Iron)

Gold Catalysis: Gold catalysts have shown promise in amidation reactions. For instance, gold(I)-catalyzed tandem reactions of amides, aldehydes, and alkynes have been developed for the synthesis of substituted oxazoles. More relevant to the target compound, gold has been used to catalyze the synthesis of amides from aldehydes and amines in an aqueous medium. rsc.org Gold(I) carbene intermediates have also been utilized in the synthesis of α-ketoamides from bromoalkynes and anthranils. organic-chemistry.org

Silver Catalysis: Silver-catalyzed reactions provide another avenue for amide synthesis. Silver-promoted decarboxylative amidation of α-keto acids with amines has been reported to proceed smoothly under aerobic conditions with good functional group tolerance. rsc.org Additionally, silver(I) oxide has been historically used in the Wolff rearrangement to generate ketenes from α-diazo ketones, which can then be trapped with amines to form amides. wikipedia.org

Iron Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed oxidative α-amination of ketones with sulfonamides has been demonstrated. nih.gov While this method yields α-amino ketones, it highlights the potential of iron in C-N bond formation adjacent to a carbonyl group. More directly, iron-catalyzed arene C-H amidation using hydroxylamine (B1172632) derivatives has been achieved at room temperature. researchgate.net

Non-Metal Catalysis Approaches

Organocatalysis offers a metal-free alternative for the synthesis of amides and their derivatives. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been effectively used in highly stereoselective three-component direct Mannich reactions to produce β-aminoketones. organic-chemistry.org These reactions proceed with high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org

The direct amination of β-keto esters can be achieved using simple and environmentally benign catalysts like acetic acid. organic-chemistry.org Ultrasound irradiation has also been employed to promote the reaction between β-keto esters and amines without the need for a solvent. organic-chemistry.org

Oxidative Functionalization Strategies

Oxidative functionalization provides a direct method for the formation of amide and α-ketoamide moieties. The oxidative amidation of aldehydes with amines can be achieved using various catalytic systems, including metal-free photocatalysts. scispace.com An iodine-ammonia water system allows for the direct conversion of aryl methyl ketones into primary amides. scispace.com

For the synthesis of α-ketoamides, the oxidative cleavage of β-keto esters and 1,3-diketones using an Oxone/aluminum trichloride (B1173362) system in an aqueous medium has been reported. organic-chemistry.org Another approach is the copper-catalyzed one-pot synthesis of α-ketoamides from 1-arylethanols, which proceeds via alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. organic-chemistry.org Furthermore, a metal- and photocatalyst-free room-temperature amidation of amines with phenacyl bromides, using molecular oxygen as the oxidant, has been developed. organic-chemistry.org

Green Chemistry Principles in Beta-Ketoamide Synthesis

The integration of green chemistry principles into the synthesis of β-ketoamides aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. This has led to the exploration of alternative energy sources and reaction media.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. oatext.comrsc.org The application of microwave irradiation for the synthesis of β-ketoamides represents a significant advancement in green chemistry. researchgate.netresearchgate.netrsc.org

One notable approach involves the catalyst- and solvent-free amidation of β-ketoesters under microwave irradiation. This method provides a rapid and efficient one-step synthesis of N-mono- and di-substituted β-ketoamides. The absence of both a catalyst and a solvent simplifies the reaction setup and work-up procedure, reduces chemical waste, and aligns perfectly with the principles of green chemistry. oatext.com Reactions are typically completed in minutes with good to excellent yields, demonstrating a significant improvement over traditional methods that often require prolonged reaction times and vigorous conditions. oatext.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Energy Consumption High Low
Solvent/Catalyst Often required Can be solvent/catalyst-free
Yield Variable Often higher

| Purity | May require extensive purification | Generally higher purity |

This table provides a general comparison based on findings in microwave-assisted synthesis. oatext.comresearchgate.netnih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods for β-ketoamides in aqueous media is therefore a highly desirable goal. Research has demonstrated the feasibility of conducting reactions to form related structures in aqueous environments. For instance, the coupling of diazonium salts with N-(2,4-dimethylphenyl)-3-oxobutanamide has been successfully carried out in an aqueous ethanol (B145695) solution containing sodium acetate (B1210297) to produce hydrazones. researchgate.net This indicates that the β-ketoamide scaffold is stable and reactive under these conditions, paving the way for the development of fully aqueous synthetic routes for compounds like N-(4-acetylphenyl)-3-oxobutanamide.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free alternative to traditional solution-phase synthesis. This technique can lead to shorter reaction times, milder conditions, and reduced waste. The mechanochemical synthesis of amides from esters has been demonstrated using ball milling with calcium nitride as an ammonia (B1221849) source. This approach is compatible with a variety of functional groups and can proceed without external heating, highlighting its potential as a green and efficient method for the production of β-ketoamides.

Synthesis of Specialized Beta-Ketoamide Derivatives (e.g., Beta-Ketothioamides)

β-Ketothioamides (KTAs) are valuable synthetic intermediates, particularly for the construction of various heterocyclic compounds. chim.it A common and direct method for the synthesis of KTAs involves the thionation of the corresponding β-ketoamide.

The most prevalent reagent used for this transformation is Lawesson's reagent. The reaction typically involves treating the β-ketoamide, such as N-(4-acetylphenyl)-3-oxobutanamide, with Lawesson's reagent in a suitable solvent like toluene or xylene at elevated temperatures. The oxygen atom of the amide carbonyl group is replaced by a sulfur atom to yield the desired β-ketothioamide. While effective, this method has limitations related to the availability of the starting β-ketoamide. chim.it

Alternative strategies for KTA synthesis include the reaction of a ketone enolate with an isothiocyanate. For example, a substituted acetophenone (B1666503) can be treated with a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate the enolate, which then reacts with an appropriate isothiocyanate to furnish the β-ketothioamide. chim.it These methods provide access to a wide range of KTAs that can be further utilized in the synthesis of complex molecules. chim.it

Chemical Reactivity, Transformation, and Mechanistic Insights

Tautomeric Equilibria and Interconversion Dynamics

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemistry of N-(4-acetylphenyl)-3-oxobutanamide. This section delves into the intricate balance of its tautomeric forms.

N-(4-acetylphenyl)-3-oxobutanamide belongs to the class of β-ketoamides, which are known to exhibit keto-enol tautomerism. researchgate.net This equilibrium involves the interconversion between the keto form and the enol form. In solution, β-ketoamides like N-(4-acetylphenyl)-3-oxobutanamide predominantly exist as a mixture of the ketoamide and the Z-enolamide tautomers. researchgate.netscirp.org Both of these major tautomers are stabilized by internal hydrogen bonds. researchgate.netscirp.org

The keto-enol tautomerism in β-dicarbonyl compounds, including β-ketoamides, has been a subject of extensive study. researchgate.netconicet.gov.ar The relative stability of the keto and enol forms is influenced by various factors, including the molecular structure and the surrounding environment. scirp.orgresearchgate.net For instance, the presence of bulky groups can affect the steric repulsion in different tautomeric forms, thereby shifting the equilibrium. scirp.org

Table 1: Predominant Tautomeric Forms of β-Ketoamides in Solution

Tautomer Key Structural Feature Stabilization
Ketoamide C=O group at the β-position Internal hydrogen bonding
Z-Enolamide C=C double bond with a hydroxyl group Internal hydrogen bonding

This table summarizes the main tautomeric forms of β-ketoamides found in solution, as supported by spectroscopic studies. researchgate.netscirp.org

In addition to keto-enol tautomerism, β-ketoamides can also exhibit amide-imidol tautomerism. researchgate.net This involves the interconversion between the amide (-CONH-) and imidol (-C(OH)=N-) functional groups. However, studies on various β-ketoamides have shown that the keto-enol equilibrium is the predominant one, with the amide-imidol tautomers being present in much lower concentrations. researchgate.netscirp.orgscirp.org The iminol form can be generated through tautomerization, and its nitrogen atom can act as a nucleophile in subsequent reactions. researchgate.net

The position of the tautomeric equilibrium in β-ketoamides is sensitive to several external and internal factors.

Solvent: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. researchgate.netnih.gov In polar aprotic solvents like DMSO, the keto form is generally favored, while non-polar solvents such as chloroform (B151607) tend to stabilize the enol form. researchgate.net This is because polar solvents can form hydrogen bonds with the keto and enol forms, altering their relative stabilities. nih.gov

Substituents: The electronic nature of substituents on the β-ketoamide structure significantly influences the tautomeric equilibrium. scirp.orgnih.gov Electron-withdrawing groups tend to increase the proportion of the enol tautomer. conicet.gov.ar Conversely, electron-donating groups generally shift the equilibrium towards the keto form by destabilizing the enol's internal hydrogen bond. scirp.org

pH: The pH of the solution can also affect the tautomeric equilibrium, as it influences the ionization state of the molecule. cdnsciencepub.com The acidity of both the keto and enol tautomers, represented by their pKa values, is a key factor. conicet.gov.arcdnsciencepub.com Generally, β-ketoamides are more acidic than the corresponding β-keto esters. conicet.gov.aracs.org The interconversion can be catalyzed by both acids and bases. libretexts.org

Table 2: Factors Influencing Tautomeric Equilibrium in β-Ketoamides

Factor Effect on Keto Form Effect on Enol Form Reference
Solvent Polarity Favored in polar aprotic solvents Favored in non-polar solvents researchgate.net
Electron-withdrawing Substituents Decreased proportion Increased proportion conicet.gov.ar
Electron-donating Substituents Increased proportion Decreased proportion scirp.org
pH Influenced by pKa of the keto form Influenced by pKa of the enol form cdnsciencepub.com

This interactive table outlines the influence of various factors on the keto-enol tautomeric equilibrium in β-ketoamides.

Identification and Utilization of Reactive Centers

The chemical reactivity of N-(4-acetylphenyl)-3-oxobutanamide is dictated by the presence of several reactive centers within its structure, which can act as either electrophiles or nucleophiles.

The α-ketoamide motif in N-(4-acetylphenyl)-3-oxobutanamide possesses two electrophilic carbonyl carbons. nih.gov The carbonyl carbon of the ketone group is particularly electrophilic and susceptible to nucleophilic attack. youtube.com This reactivity is fundamental to many of the transformations that β-ketoamides undergo. For instance, in the context of α,β-unsaturated carbonyl systems, the carbonyl carbon is a primary site for 1,2-addition reactions. libretexts.org The electrophilicity of the carbonyl carbon can be further enhanced by protonation under acidic conditions. youtube.com

The nitrogen and oxygen atoms in N-(4-acetylphenyl)-3-oxobutanamide possess lone pairs of electrons, rendering them nucleophilic. The amide nitrogen can act as a nucleophile, particularly after tautomerization to the iminol form. researchgate.net The oxygen atoms of the carbonyl groups can also exhibit nucleophilic character, for example, by participating in hydrogen bonding or by being protonated. youtube.com The enolate form, generated by deprotonation of the α-carbon, is a potent nucleophile and is central to the alkylation and acylation reactions of β-ketoamides. libretexts.orgnih.gov The reactivity of these heteroatoms is crucial for the synthesis of various heterocyclic compounds from β-ketoamide precursors. researchgate.netconicet.gov.ar

Alpha-Carbon as a Nucleophilic Center for Michael Addition

The carbon atom situated between the two carbonyl groups (the α-carbon) in N-(4-acetylphenyl)-3-oxobutanamide is an active methylene (B1212753) group. The presence of two adjacent electron-withdrawing carbonyl groups increases the acidity of the protons on this carbon, facilitating their removal by a base to form a stabilized carbanion or enolate. byjus.comchemistrysteps.com This enolate is a soft nucleophile and readily participates in Michael additions, a type of conjugate addition reaction. masterorganicchemistry.comwikipedia.org

In a Michael addition, the enolate of N-(4-acetylphenyl)-3-oxobutanamide attacks the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. byjus.comwikipedia.org This reaction is highly valuable for the formation of new carbon-carbon bonds under mild conditions. byjus.com The general mechanism involves three main steps:

Deprotonation: A base abstracts a proton from the α-carbon of N-(4-acetylphenyl)-3-oxobutanamide to form a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Attack: The resulting enolate attacks the electrophilic β-carbon of the Michael acceptor in a 1,4-conjugate addition fashion. libretexts.org

Protonation: The resulting enolate intermediate is then protonated to yield the final Michael adduct. masterorganicchemistry.com

This reactivity is fundamental to the construction of more complex molecular architectures. For instance, in multicomponent reactions, the Michael addition of β-ketoamides like N-(4-acetylphenyl)-3-oxobutanamide to in situ generated Michael acceptors is a key step in the synthesis of various heterocyclic systems. nih.gov The reaction of a β-ketoester with hydrazine (B178648) can form a pyrazolone (B3327878), which then acts as a Michael donor in a subsequent addition to an α,β-unsaturated system, ultimately leading to the formation of fused heterocyclic structures like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org

Functionalization and Derivatization Reactions of N-(4-acetylphenyl)-3-oxobutanamide and Related Structures

The versatile chemical nature of N-(4-acetylphenyl)-3-oxobutanamide allows for a variety of functionalization and derivatization reactions, leading to the synthesis of a diverse range of compounds, particularly heterocyclic systems.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and couples with an activated aromatic ring, which serves as the nucleophile. wikipedia.orgorganic-chemistry.org In the context of N-(4-acetylphenyl)-3-oxobutanamide and related acetoacetanilide (B1666496) derivatives, the active methylene group can be coupled with aryldiazonium salts. This reaction is a common method for synthesizing azo dyes. unb.cayoutube.com

The reaction typically proceeds under mildly acidic or neutral pH conditions. organic-chemistry.org The aryldiazonium cation attacks the electron-rich α-carbon of the β-dicarbonyl compound. wikipedia.org Aromatic azo compounds are known for their vibrant colors due to their extended conjugated systems. wikipedia.orgyoutube.com This property has led to their widespread use as dyes and pigments. organic-chemistry.orgunb.ca The synthesis of azo dyes containing heterocyclic scaffolds, such as pyrazole (B372694), has been reported, and these compounds often exhibit interesting biological activities. nih.govrsc.org

Cyclization Reactions for Diverse Heterocycle Formation

The β-dicarbonyl functionality in N-(4-acetylphenyl)-3-oxobutanamide is a key precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The Gewald reaction is a well-established method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgumich.edu This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While N-(4-acetylphenyl)-3-oxobutanamide itself is a β-ketoamide, related structures and its derivatives can participate in reactions leading to thiophene (B33073) formation.

One strategy involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov For example, the reaction with 2-acetyl-2-arylazo-thioacetanilide derivatives in the presence of a base like sodium methoxide (B1231860) can yield 4-arylazo-3-methyl-thiophene derivatives. nih.gov The general mechanism of the Gewald reaction starts with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the thiophene ring. wikipedia.org This method provides a versatile route to a variety of substituted thiophenes. nih.govorganic-chemistry.orgrroij.comsciforum.net Multicomponent variations of the Gewald reaction have also been developed, offering an efficient one-pot synthesis of 2-aminothiophene derivatives. arkat-usa.org

Pyrazoles and their corresponding keto-derivatives, pyrazolones, are five-membered heterocyclic compounds that can be readily synthesized from β-dicarbonyl compounds like N-(4-acetylphenyl)-3-oxobutanamide. slideshare.nethilarispublisher.com The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comyoutube.comyoutube.com

The reaction mechanism involves the initial attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-dicarbonyl compound to form an imine or hydrazone intermediate. jk-sci.comyoutube.com This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of the pyrazole or pyrazolone ring after dehydration. jk-sci.com The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-dicarbonyl compound and the hydrazine. nih.gov

This reaction is highly versatile and can be used to synthesize a wide array of substituted pyrazoles. mdpi.comnih.govresearchgate.netresearchgate.netorganic-chemistry.org For example, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) yields 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.com Similarly, N-(4-acetylphenyl)-3-oxobutanamide can react with hydrazines to form the corresponding pyrazole derivatives. nih.govbeilstein-journals.orgresearchgate.net The resulting pyrazole derivatives are valuable scaffolds in medicinal chemistry. nih.gov

Table 1: Examples of Reagents and Conditions for Pyrazole Synthesis

β-Dicarbonyl Compound Hydrazine Derivative Catalyst/Solvent Product Type
Ethyl acetoacetate Phenylhydrazine Ethanol (B145695) 1,3,5-substituted pyrazole nih.gov
2-(Trifluoromethyl)-1,3-diketone Phenylhydrazine Ethanol 1,3,4,5-substituted pyrazole nih.gov
β-Ketoesters Hydrazine Microwave irradiation Tris(pyrazolyl)methanes nih.gov

The β-dicarbonyl moiety of N-(4-acetylphenyl)-3-oxobutanamide and related structures can be utilized in the synthesis of pyridone and quinolone ring systems.

The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgresearchgate.net This reaction involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester or a similar reactive malonic acid derivative. wikipedia.orgd-nb.info The initial step is a substitution reaction, followed by a thermal or acid-catalyzed cyclization to form the quinolone ring. wikipedia.orgjasco.ro Subsequent hydrolysis and decarboxylation can yield the final 4-hydroxyquinoline. researchgate.net While the classical Gould-Jacobs reaction starts with an aniline, modifications and related cyclization strategies can utilize β-ketoamides as precursors for pyridone and quinolone scaffolds.

For instance, multicomponent reactions involving acetoacetanilide derivatives, aromatic aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can lead to the formation of 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to pyridones. nih.gov The construction of quinolone scaffolds often involves the cyclization of an intermediate containing both an aniline moiety and a β-dicarbonyl or related functionality. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Key Reactions for Heterocycle Synthesis

Heterocycle Key Reaction Starting Material Type Reagents
Thiophene Gewald Reaction wikipedia.orgorganic-chemistry.org Ketone/Aldehyde, α-Cyanoester Sulfur, Base
Pyrazole Knorr Synthesis jk-sci.comnih.gov 1,3-Dicarbonyl Compound Hydrazine
Transformations to Lactams and Aza-Aliphatic Rings

Lactams, or cyclic amides, are significant structural motifs in many biologically active compounds. rsc.org The synthesis of lactams can be achieved through various methods, including the cyclization of amino acids, the Beckmann rearrangement of oximes, and intramolecular nucleophilic substitution. wikipedia.org

For a substrate like N-(4-acetylphenyl)-3-oxobutanamide, the formation of a lactam would necessitate an intramolecular cyclization. One potential, albeit complex, pathway could involve the functionalization of the terminal methyl group of the butanamide chain into a leaving group, followed by a reductive amination of the acetyl group on the phenyl ring to form an amine. This newly formed amine could then, in principle, act as a nucleophile, attacking the ester-like linkage of the butanamide to displace the leaving group and form a large aza-aliphatic ring incorporating the phenyl moiety.

Another hypothetical route involves the selective reduction of the acetyl group to an alcohol, its conversion to a leaving group (e.g., a halide), and subsequent intramolecular N-alkylation at the amide nitrogen. This would form a four-membered β-lactam ring fused to the aromatic ring, a structure of interest in medicinal chemistry. nih.gov However, such a reaction would compete with O-alkylation. More advanced methods for lactam synthesis involve transition-metal-catalyzed intramolecular C-H functionalization or hydroamidation of alkynes. rsc.orgnih.govnih.gov Adapting these methods would require significant modification of the initial N-(4-acetylphenyl)-3-oxobutanamide structure.

Condensation and Annulation Reactions (e.g., Robinson-Type Annulation)

The Robinson annulation is a powerful ring-forming reaction in organic synthesis that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The reaction typically occurs between a ketone (or a related nucleophilic donor like a β-diketone) and an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.orglibretexts.org

N-(4-acetylphenyl)-3-oxobutanamide possesses an active methylene group (a carbon atom flanked by two carbonyl groups), making it an excellent nucleophilic donor for the Michael addition step. The reaction mechanism, when applied to N-(4-acetylphenyl)-3-oxobutanamide and methyl vinyl ketone, would proceed as follows:

Enolate Formation: In the presence of a base, the acidic α-proton between the two carbonyls of the butanamide moiety is removed to form a nucleophilic enolate.

Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone (e.g., methyl vinyl ketone). This conjugate addition forms a new carbon-carbon bond, resulting in a 1,5-dicarbonyl intermediate (in this case, a more complex tri-carbonyl compound). masterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed intermediate, under the influence of the base, undergoes an intramolecular aldol reaction. An enolate is formed from the newly added ketone chain, which then attacks one of the carbonyls on the original butanamide moiety. This cyclization forms a six-membered ring. masterorganicchemistry.com

Dehydration: The resulting β-hydroxy ketone readily dehydrates (loses a water molecule) upon heating to yield a stable, conjugated α,β-unsaturated ketone within the newly formed cyclohexenone ring.

This sequence transforms the relatively simple linear amide into a complex polycyclic structure, demonstrating the utility of annulation reactions in building molecular complexity. libretexts.orgnih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond moves across a π-conjugated system in an intramolecular process, leading to a rearranged product. wikipedia.orglibretexts.org Well-known examples include the Cope and Claisen rearrangements, which are typically classified as organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts. wikipedia.orgopenstax.org

For N-(4-acetylphenyl)-3-oxobutanamide to undergo a classic Claisen rearrangement, it would first need to be converted into a suitable precursor. The Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The keto-enol tautomerism of the 3-oxobutanamide portion of the molecule allows for the formation of an enol. This enol could then be reacted with an allyl halide to form an allyl enol ether. Upon heating, this ether intermediate could undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. The concerted movement of six electrons in a cyclic transition state would break the allyl C-O bond and form a new C-C bond at the α-carbon, yielding a γ,δ-unsaturated amide. organic-chemistry.org

While direct sigmatropic rearrangements of N-(4-acetylphenyl)-3-oxobutanamide itself are not described, the potential for its derivatives to undergo such transformations highlights a possible route for stereoselective carbon-carbon bond formation. nih.gov The feasibility and outcome would depend on the specific reaction conditions and the stability of the required intermediates.

Oxidation Reactions Leading to Vicinal Tricarbonyl Amides

The direct oxidation of β-ketoamides, such as N-(4-acetylphenyl)-3-oxobutanamide, provides an efficient route to vicinal tricarbonyl amides. These highly functionalized products are valuable synthetic intermediates. Research has demonstrated that hypervalent iodine reagents, specifically phenyliodine(III) bis(trifluoroacetate) (PIFA), are effective oxidants for this transformation.

The reaction involves treating the β-ketoamide with PIFA, which leads to the formation of the corresponding N-aryl-2,3,4-trioxobutanamide. This method is notable for its operational simplicity and tolerance of various functional groups on the N-aryl substituent. In some cases, PIFA is used to generate an electrophilic N-aryl nitrenoid intermediate from anilines, which can then undergo cyclization. d-nb.infonih.govnih.gov For unsaturated amides, PIFA can initiate oxidative cyclization to form hydroxylated lactams. nih.gov

Table 1: PIFA-Mediated Oxidation of a β-Ketoamide
ReactantReagentProductReaction Type
N-(4-acetylphenyl)-3-oxobutanamidePhenyliodine(III) bis(trifluoroacetate) (PIFA)N-(4-acetylphenyl)-2,3,4-trioxobutanamideOxidation

This oxidation provides direct access to a vicinal tricarbonyl system, a motif that is otherwise challenging to synthesize.

Coordination Chemistry and Metal Complexation

Design Principles for Beta-Ketoamide-Based Ligands

The design of β-ketoamide-based ligands like N-(4-acetylphenyl)-3-oxobutanamide is centered around their ability to act as versatile chelating agents. The core of their functionality lies in the β-dicarbonyl group, which can exist in keto-enol tautomeric forms. This equilibrium is a critical factor in their coordination behavior. The enolate form readily coordinates to metal ions, typically acting as a bidentate ligand through the two oxygen atoms, forming a stable six-membered chelate ring.

Key design principles for these ligands include:

Steric and Electronic Tuning: The substituents on the phenyl ring and the amide nitrogen can be modified to fine-tune the steric and electronic properties of the ligand. This, in turn, influences the stability, geometry, and reactivity of the resulting metal complexes. mdpi.com

Introduction of Additional Donor Sites: Functional groups can be introduced to the ligand framework to create multidentate ligands, enhancing the stability and controlling the coordination geometry of the metal complexes.

Chirality: The incorporation of chiral centers into the ligand structure is a crucial design element for applications in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. youtube.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(4-acetylphenyl)-3-oxobutanamide and related β-ketoamides typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as temperature, pH, and stoichiometry, can significantly impact the nature of the resulting complex. nih.gov

Coordination Modes and Geometrical Configurations

N-(4-acetylphenyl)-3-oxobutanamide and similar β-ketoamides can adopt various coordination modes. The most common is the bidentate chelation through the two oxygen atoms of the deprotonated enolate form of the β-dicarbonyl group. mdpi.com This coordination leads to the formation of a six-membered chelate ring with the metal ion.

Depending on the metal ion, its oxidation state, and the presence of other ligands, a variety of geometrical configurations can be achieved. These include square planar, tetrahedral, and octahedral geometries. For instance, with divalent transition metal ions, square planar or tetrahedral complexes are often formed. researchgate.net

Influence of Divalent Metal Ions (e.g., Zn(II), Cd(II)) on Complexation and Cyclization

The interaction of β-ketoamides with divalent metal ions such as zinc(II) and cadmium(II) can lead to interesting chemical transformations beyond simple complexation. Research on thiosemicarbazones derived from β-keto amides has shown that the presence of Zn(II) and Cd(II) acetates can induce cyclization reactions. nih.gov The specific outcome of these reactions is influenced by factors like the metal ion itself, the substituents on the ligand, the ratio of reactants, and the reaction temperature. nih.gov

In some cases, instead of the expected thiosemicarbazonate complexes, complexes of substituted 2,5-dihydro-5-oxo-1H-pyrazole-1-carbothioamides are formed due to metal-induced cyclization of the original ligand. nih.gov Furthermore, with zinc(II) acetate (B1210297), a previously unobserved type of complex with a dideprotonated ligand has been reported, which is thought to be polymeric in nature due to its high insolubility. nih.gov

Utilization of Chiral Metal Complexes in Asymmetric Catalysis

A significant application of metal complexes derived from β-ketoamides lies in the field of asymmetric catalysis. By designing chiral β-ketoamide ligands, it is possible to create chiral metal complexes that can catalyze enantioselective transformations. These catalysts are instrumental in producing enantiomerically enriched products, which is of paramount importance in the pharmaceutical and fine chemical industries.

Examples of asymmetric reactions catalyzed by chiral metal complexes include:

Asymmetric Hydrogenation: Chiral iridium complexes have been successfully employed in the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters with high enantioselectivity. rsc.org

Asymmetric α-Alkylation: Phase-transfer catalysis using cinchona derivatives has enabled the highly enantioselective α-alkylation of cyclic β-keto amides. rsc.org

Asymmetric β-Hydride Elimination: Palladium-catalyzed asymmetric β-hydride elimination has been developed to access chiral allenes. nih.gov

The design of the chiral ligand is critical for achieving high enantioselectivity. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

Spectroscopic and Structural Characterization of Metal Complexes

A comprehensive understanding of the properties and reactivity of N-(4-acetylphenyl)-3-oxobutanamide metal complexes relies on their thorough characterization using a variety of spectroscopic and structural techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the β-ketoamide ligand. The positions of the C=O and C=C stretching vibrations in the IR spectrum can indicate whether the ligand is coordinated in its keto or enolate form. Shifts in the vibrational frequencies of the amide group can also provide evidence of coordination. researchgate.netnih.gov

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes, which can provide insights into their geometry and the nature of the metal-ligand bonding. researchgate.net

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Structural Methods:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.govresearchgate.net

The table below summarizes key characterization data for β-ketoamide metal complexes.

TechniqueInformation Obtained
IR Spectroscopy Coordination mode (keto vs. enol), involvement of functional groups in bonding.
NMR Spectroscopy Solution structure, ligand conformation, and binding sites.
UV-Visible Spectroscopy Electronic transitions, coordination geometry.
Mass Spectrometry Molecular weight, composition, and fragmentation.
X-ray Crystallography Precise solid-state structure, bond lengths, bond angles, and stereochemistry.

Applications in Advanced Organic Synthesis

Role as Versatile Synthons for Heterocyclic Chemistry

The intrinsic reactivity of N-(4-acetylphenyl)-3-oxobutanamide makes it an excellent synthon for preparing a wide array of heterocyclic systems. The β-dicarbonyl portion of the molecule is particularly amenable to cyclocondensation reactions with various nucleophiles, leading to the formation of both five- and six-membered rings.

The 1,3-dicarbonyl system within N-(4-acetylphenyl)-3-oxobutanamide is a key precursor for synthesizing numerous five-membered heterocycles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classical and efficient method for pyrazole (B372694) synthesis, often known as the Knorr pyrazole synthesis. youtube.com N-(4-acetylphenyl)-3-oxobutanamide can react with hydrazine hydrate, where the two nitrogen atoms of the hydrazine attack the two carbonyl carbons of the butanamide moiety, leading to a cyclization and dehydration to form a substituted pyrazole ring. researchgate.netnih.gov Various substituted hydrazines can be used to generate N-substituted pyrazoles. The general mechanism involves the formation of an imine with one carbonyl, followed by an enamine formation and cyclization with the second carbonyl. youtube.com

Thiophenes: The Gewald reaction provides a direct route to highly substituted aminothiophenes. This reaction typically involves the condensation of a carbonyl compound, an α-cyano ester (like malononitrile), and elemental sulfur in the presence of a base. sciforum.net The active methylene (B1212753) group in N-(4-acetylphenyl)-3-oxobutanamide can participate in such reactions to construct the thiophene (B33073) ring. researchgate.net

Pyrroles and Furans: The Paal-Knorr synthesis is a fundamental method for synthesizing pyrroles and furans from 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org While N-(4-acetylphenyl)-3-oxobutanamide is a 1,3-dicarbonyl, it can be used in multi-step sequences or with specific reagents that effectively create a 1,4-dicarbonyl equivalent, which then cyclizes with an amine to form a pyrrole (B145914) or undergoes dehydration to form a furan. nih.gov

Indoles: Indole (B1671886) scaffolds are central to many natural products and pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The synthesis of 3-acetylindole (B1664109) derivatives is a significant area of research. researchgate.netchemijournal.com While direct cyclization is not typical, N-(4-acetylphenyl)-3-oxobutanamide can be transformed into intermediates suitable for indole synthesis, for example, through a Fischer indole-type pathway after conversion of a keto group to a hydrazone. openmedicinalchemistryjournal.com Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate intramolecular cyclization to form N-substituted indoles from appropriate precursors. organic-chemistry.org

Triazoles: The versatile ketoamide functionality can react with nitrogen-rich compounds to form triazoles. For instance, reaction with 2-aminotriazole can be used to construct fused heterocyclic systems like triazolopyrimidinones. researchgate.net

HeterocycleTypical Co-Reactant(s)General Reaction Type
PyrazolesHydrazine HydrateKnorr Pyrazole Synthesis youtube.comnih.gov
ThiophenesElemental Sulfur, Active Methylene CompoundGewald Reaction researchgate.netsciforum.net
PyrrolesPrimary Amines (with a 1,4-dicarbonyl precursor)Paal-Knorr Synthesis organic-chemistry.orgnih.gov
FuransDehydrating Agent (with a 1,4-dicarbonyl precursor)Paal-Knorr Synthesis organic-chemistry.org
TriazolesAminotriazoles, AzidesCyclocondensation researchgate.net

Six-membered heterocycles are ubiquitous in medicinal chemistry, and N-(4-acetylphenyl)-3-oxobutanamide provides multiple pathways for their synthesis. nih.govfrontiersin.orgnih.gov

Pyridones, Dihydropyridines, and Pyridines: The β-ketoamide structure is an ideal starting point for synthesizing various pyridine (B92270) derivatives. organic-chemistry.orgijpsonline.com For example, condensation with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield substituted pyridin-2-one derivatives. researchgate.net The reaction with arylidenemalononitrile derivatives can lead to the formation of dihydropyridines, which can be subsequently aromatized to pyridines. researchcommons.org Gold-catalyzed cyclization of β-amino-ynone intermediates is another modern approach to halopyridone synthesis. organic-chemistry.org

Quinolines: Quinolines are a vital class of heterocycles with a wide range of biological activities. nih.govnih.gov N-(4-acetylphenyl)-3-oxobutanamide possesses the necessary functionalities for intramolecular cyclization to form a quinoline (B57606) ring. In what can be described as a Friedländer-type annulation, the amino group (implicitly present as the aniline (B41778) derivative core) can condense with the β-keto group of the side chain under acidic or basic conditions to form a 3-acetyl-substituted quinoline derivative. nih.govresearchgate.netmdpi.com

Pyranones: The reaction of N-(4-acetylphenyl)-3-oxobutanamide with arylidenemalononitrile has been shown to afford 4H-pyran derivatives. researchcommons.org This typically proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

HeterocycleTypical Co-Reactant(s)General Reaction Type
PyridonesMalononitrile, Ethyl CyanoacetateCyclocondensation researchgate.net
DihydropyridinesArylidenemalononitrilesMichael Addition/Cyclization researchcommons.org
QuinolinesAcid or Base CatalystIntramolecular Friedländer Annulation nih.govresearchgate.net
PyranonesArylidenemalononitrilesMichael Addition/Cyclization researchcommons.org

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all reactants. The multiple reactive sites in N-(4-acetylphenyl)-3-oxobutanamide make it an excellent substrate for MCRs. For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction involving a hydrazine, a β-ketoester (like our subject compound), an aldehyde, and malononitrile. nih.gov This approach allows for the rapid generation of molecular diversity and complexity from simple starting materials.

Development of Target-Directed Synthetic Routes

The predictable and versatile reactivity of N-(4-acetylphenyl)-3-oxobutanamide allows for its use in target-directed synthesis, where a specific, often biologically active, molecule is the goal. nih.gov For instance, the synthesis of novel quinoline-sulphonamide derivatives has been accomplished through multi-step sequences starting from related quinoline precursors, which can be derived from intramolecular cyclization of compounds like N-(4-acetylphenyl)-3-oxobutanamide. researchgate.net Its role as a precursor to substituted pyridones and quinolines makes it relevant in synthetic programs aimed at discovering new therapeutic agents, such as kinase inhibitors or antimicrobial compounds. nih.govnih.gov

Utility in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in forming final heterocyclic products, N-(4-acetylphenyl)-3-oxobutanamide serves as a platform for creating more complex organic intermediates. A closely related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is known as a putative intermediate in the biotransformation of the analgesic bucetin, highlighting the role of such structures as transient species that can undergo further functionalization. nih.gov After an initial cyclization reaction, for example to form a quinoline, the resulting product contains new functional handles (e.g., the acetyl group) that can be elaborated upon in subsequent synthetic steps, thereby serving as an advanced intermediate for even more complex targets. researchgate.net

Advanced Characterization Techniques and Structural Elucidation

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For β-diketones like N-(4-acetylphenyl)-3-oxobutanamide, this analysis is crucial for unequivocally identifying the predominant tautomeric form in the solid state.

Studies on analogous compounds, such as N-(4-ethoxyphenyl)-3-oxobutanamide, reveal that the molecule crystallizes in the keto tautomer. nih.govresearchgate.net In a specific case, this related compound was found to crystallize in the orthorhombic space group Pca21 with two independent molecules in the asymmetric unit. nih.govresearchgate.net These molecules were nearly identical in conformation, primarily differing at the butanamide chain's end. nih.govresearchgate.net The β-diketone portion of the molecules was observed to be twisted out of planarity. nih.govresearchgate.net Intermolecular hydrogen bonding, specifically between the N-H group of one molecule and the amide carbonyl oxygen of another, leads to the formation of antiparallel chains within the crystal lattice. nih.govresearchgate.net This detailed structural information, including bond lengths, angles, and intermolecular interactions, provides a foundational understanding of the molecule's solid-state behavior.

While a specific crystal structure for N-(4-acetylphenyl)-3-oxobutanamide is not detailed in the provided results, the analysis of closely related structures provides a strong indication of its likely solid-state conformation, highlighting the prevalence of the keto form and the importance of hydrogen bonding in its crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of N-(4-acetylphenyl)-3-oxobutanamide in solution. It provides detailed information about the chemical environment of individual atoms, enabling the identification of tautomeric forms and the analysis of their equilibrium.

Proton (¹H) NMR spectroscopy is particularly sensitive to the tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds. thermofisher.com The exchange between these forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.com

For N-(4-acetylphenyl)-3-oxobutanamide, the ¹H NMR spectrum would be expected to show characteristic signals for both the keto and enol forms. In the keto form, one would anticipate signals for the methyl protons of the acetyl group, the methylene (B1212753) protons of the butanamide chain, and the aromatic protons of the phenyl ring. The enol form would exhibit a characteristic downfield signal for the enolic hydroxyl proton, typically in the range of 15-17 ppm, and a vinyl proton signal. orgchemboulder.com

The integration of the signals corresponding to each tautomer allows for the quantification of their relative abundance, and thus the determination of the equilibrium constant (Keq) for the tautomerization process. thermofisher.com This equilibrium can be influenced by factors such as solvent polarity and temperature. asu.edu For example, in many β-diketones, the equilibrium tends to shift towards the more polar keto form in more polar solvents. asu.edu

A representative ¹H NMR spectrum for a related compound, N-phenylacetamide, shows signals for the amide proton, aromatic protons, and the methyl protons of the acetyl group. rsc.org While this provides a reference for some of the expected signals, the key to analyzing the tautomerism of N-(4-acetylphenyl)-3-oxobutanamide lies in identifying the distinct signals of both the keto and enol forms.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of N-(4-acetylphenyl)-3-oxobutanamide and is instrumental in identifying the predominant tautomeric form. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, which differs significantly between the keto and enol tautomers.

In the keto form, the spectrum would show distinct signals for the carbonyl carbons of the acetyl and amide groups, as well as for the carbons of the phenyl ring and the aliphatic chain. The carbonyl carbons typically resonate in the downfield region of the spectrum, often between 160 and 220 ppm. chemguide.co.uklibretexts.org

The enol form would exhibit a different set of signals. The carbon atoms involved in the C=C double bond of the enol would have characteristic chemical shifts, and the carbon attached to the enolic hydroxyl group would also be shifted compared to its counterpart in the keto form. ¹³C NMR is a powerful tool for distinguishing between isomers, such as the thione and thiol tautomers in triazole derivatives, which demonstrates its utility in identifying the specific tautomeric form present. researchgate.net

By comparing the observed ¹³C NMR chemical shifts with those predicted for each tautomer or with data from model compounds, it is possible to definitively identify the major tautomeric form in solution. For instance, in a related compound, N-phenylacetamide, the ¹³C NMR spectrum reveals signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon, providing a basis for comparison. rsc.org

The substitution of a proton with a deuterium (B1214612) atom can induce small but measurable changes in the ¹³C NMR chemical shifts of nearby carbon atoms. These deuterium isotope effects can provide subtle but powerful insights into molecular structure and dynamics, including tautomeric equilibria.

The magnitude of the isotope effect depends on the distance of the carbon atom from the site of deuteration and the nature of the chemical bonds involved. rsc.org In the context of N-(4-acetylphenyl)-3-oxobutanamide, deuteration of the N-H group or the α-protons of the butanamide chain could be used to probe the tautomeric equilibrium.

For example, in systems with strong intramolecular hydrogen bonds, deuterium isotope effects on ¹³C chemical shifts can be particularly informative. nih.gov The changes in chemical shifts upon deuteration can help to distinguish between static and dynamic equilibria. nih.gov While specific data on deuterium isotope effects for N-(4-acetylphenyl)-3-oxobutanamide is not available, studies on related systems, such as 2-alkanones, have shown that deuteration can have long-range effects on ¹³C chemical shifts, providing information about the extent and site of substitution. rsc.org These effects are often transmitted through the hydrogen bond network. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and for distinguishing between tautomeric forms.

The IR spectrum of N-(4-acetylphenyl)-3-oxobutanamide in its keto form would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide groups, typically in the region of 1600-1800 cm⁻¹. The N-H stretching vibration of the amide group would also be present, usually around 3300-3500 cm⁻¹.

In the enol form, the spectrum would be significantly different. A broad O-H stretching band would appear, and the C=O stretching bands would be altered due to conjugation with the C=C double bond. A C=C stretching vibration would also be observed.

While a specific IR spectrum for N-(4-acetylphenyl)-3-oxobutanamide is not provided, data for the related compound N-(4-methylphenyl)-3-oxobutanamide is available, which would show similar characteristic peaks. chemicalbook.com The analysis of these vibrational spectra provides a clear fingerprint of the molecule and allows for the confident identification of the predominant tautomer.

Mass Spectrometry for Molecular Weight and Tautomeric Equilibria Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about tautomeric equilibria.

The mass spectrum of N-(4-acetylphenyl)-3-oxobutanamide would show a molecular ion peak corresponding to its molecular weight of 219.24 g/mol . epa.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental formula of C₁₂H₁₃NO₃. epa.gov

Interestingly, mass spectrometry can also be used to study tautomeric equilibria in the gas phase. conicet.gov.arresearchgate.net The fragmentation patterns of the different tautomers can vary, and by analyzing the relative abundances of specific fragment ions, it may be possible to infer the relative abundance of the tautomers in the gas phase. conicet.gov.ar However, it is important to note that the conditions within the mass spectrometer, such as the ionization method and temperature, can influence the tautomeric equilibrium, so the results may not directly reflect the equilibrium in solution or the solid state. researchgate.net

For a series of β-ketoamides, it was found that the ratio of certain fragment ions could be correlated with the enol/keto ratio. conicet.gov.ar This demonstrates the potential of mass spectrometry as a tool for investigating the tautomerism of N-(4-acetylphenyl)-3-oxobutanamide.

Spectrophotometric Methods (e.g., Stopped-Flow Spectrophotometry for Reaction Kinetics)

Spectrophotometric methods are instrumental in studying the kinetics of chemical reactions involving N-(4-acetylphenyl)-3-oxobutanamide. By monitoring the change in absorbance of a solution over time, the rate of a reaction can be determined. thermofisher.com This is particularly useful for reactions where either a reactant is consumed or a product is formed that absorbs light in the UV-Visible range.

Stopped-flow spectrophotometry is a specialized technique designed to investigate the kinetics of very fast reactions in solution, often on the millisecond timescale. scribd.comnumberanalytics.com This method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored by measuring the change in absorbance or fluorescence in a detection cell. numberanalytics.comtaylorandfrancis.com This technique is particularly well-suited for studying pre-steady-state kinetics, providing detailed information about the initial steps of a reaction mechanism. nih.gov

For a compound like N-(4-acetylphenyl)-3-oxobutanamide, stopped-flow spectrophotometry could be employed to study various fast reactions, such as its hydrolysis under different pH conditions or its interaction with metal ions to form complexes. The general principle involves selecting a wavelength where there is a significant difference in the molar absorptivity between the reactants and products.

Hypothetical Application: Studying the Alkaline Hydrolysis of N-(4-acetylphenyl)-3-oxobutanamide

The alkaline hydrolysis of N-(4-acetylphenyl)-3-oxobutanamide would likely proceed via nucleophilic attack of a hydroxide (B78521) ion on the amide or one of the carbonyl groups. This reaction would lead to the formation of products with different electronic structures and, consequently, different UV-Vis absorption spectra.

To study this reaction using stopped-flow spectrophotometry, one syringe would be filled with a solution of N-(4-acetylphenyl)-3-oxobutanamide in a suitable buffer, and the other with a solution of sodium hydroxide. Upon rapid mixing, the change in absorbance at a predetermined wavelength would be recorded as a function of time. The resulting kinetic trace could then be fitted to an appropriate rate equation to determine the reaction order and the rate constant.

The table below outlines the key parameters that would be considered in a stopped-flow spectrophotometric study of the alkaline hydrolysis of N-(4-acetylphenyl)-3-oxobutanamide.

ParameterDescriptionTypical Value/Range
Wavelength (λ) The wavelength at which the change in absorbance is monitored. This is chosen to maximize the difference in absorbance between reactants and products.250-400 nm (Hypothetical)
Temperature The reaction temperature, which is precisely controlled to ensure accurate kinetic data.25 °C (or other specified temperature)
Reactant Concentrations The initial concentrations of N-(4-acetylphenyl)-3-oxobutanamide and the hydrolyzing agent (e.g., NaOH).Micromolar to millimolar range
Solvent/Buffer The medium in which the reaction is carried out. The pH and ionic strength are kept constant.Aqueous buffer (e.g., phosphate, borate)
Mixing Time The time it takes for the reactants to be completely mixed in the observation cell.1-2 milliseconds
Data Acquisition Rate The frequency at which absorbance readings are taken.1000-5000 points per second

By systematically varying parameters such as pH, temperature, and reactant concentrations, a detailed understanding of the reaction mechanism can be elucidated. This information is crucial for predicting the stability and reactivity of N-(4-acetylphenyl)-3-oxobutanamide in various chemical environments. The use of modern spectrophotometers with rapid scanning capabilities can also allow for the monitoring of the reaction at multiple wavelengths simultaneously, providing even more detailed mechanistic insights. youtube.com

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of N-(4-acetylphenyl)-3-oxobutanamide and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for non-volatile and thermally labile compounds, making it ideal for the analysis of this particular molecule.

The principle of HPLC involves the separation of the components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The extent to which each component interacts with the stationary phase determines its retention time, which is the time it takes to travel through the column.

For the purity assessment of N-(4-acetylphenyl)-3-oxobutanamide, a reversed-phase HPLC (RP-HPLC) method would typically be developed and validated. jfda-online.com In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com

Developing an HPLC Method for Purity Assessment

The development of a robust HPLC method for N-(4-acetylphenyl)-3-oxobutanamide would involve the optimization of several key parameters to achieve good resolution between the main compound and any potential impurities. These impurities could include starting materials from the synthesis, by-products, or degradation products.

A typical HPLC method for the purity assessment of N-(4-acetylphenyl)-3-oxobutanamide would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. The table below summarizes the essential parameters for such a method.

ParameterDescriptionTypical Conditions
Column The heart of the HPLC system, containing the stationary phase.C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of solvents that carries the sample through the column.A gradient or isocratic mixture of acetonitrile and water with a pH modifier like formic acid or phosphoric acid. sielc.comsielc.com
Flow Rate The speed at which the mobile phase is pumped through the column.1.0 mL/min
Detection Wavelength The wavelength at which the eluting compounds are detected by a UV detector.Determined by the UV-Vis spectrum of N-(4-acetylphenyl)-3-oxobutanamide (e.g., 254 nm or a wavelength of maximum absorbance).
Injection Volume The amount of sample solution introduced into the HPLC system.10-20 µL
Column Temperature The temperature of the column, which can affect the separation.Ambient or controlled at a specific temperature (e.g., 30 °C).

The purity of a sample of N-(4-acetylphenyl)-3-oxobutanamide is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any impurities would be indicated by additional peaks at different retention times. For quantitative analysis, a calibration curve would be constructed by plotting the peak area of the main compound against a series of known concentrations.

The specificity of the HPLC method is crucial to ensure that the peaks corresponding to impurities are well-separated from the main peak and from each other. This allows for the accurate quantification of each component. The method's sensitivity is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jfda-online.com

By employing a validated HPLC method, the purity of different batches of N-(4-acetylphenyl)-3-oxobutanamide can be consistently monitored, ensuring its quality and suitability for its intended applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular systems. For a molecule like N-(4-acetylphenyl)-3-oxobutanamide, these calculations can reveal details about its electron distribution, molecular geometry, and energetic properties, which are crucial for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) and Semi-Empirical Methods for Electronic Structure

The electronic structure of a molecule governs its chemical properties. Density Functional Theory (DFT) and semi-empirical methods are two primary approaches used to study the electronic structure of organic molecules.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density to determine the energy and properties of a molecule. nih.gov For N-(4-acetylphenyl)-3-oxobutanamide, a DFT study, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a reliable description of its electronic ground state. researchgate.net These calculations can yield crucial information on the distribution of electrons, bond characteristics, and molecular orbitals. nih.gov

Semi-empirical methods , such as AM1, PM6, or the more recent GFN-xTB, offer a faster, albeit less accurate, alternative to DFT. nih.gov These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. nih.gov They are particularly useful for preliminary analysis of large molecules or for screening large numbers of compounds. While they provide qualitative insights, for detailed and accurate electronic structure information of N-(4-acetylphenyl)-3-oxobutanamide, DFT would be the preferred method.

Geometry Optimization and Conformational Analysis

Before analyzing its properties, determining the most stable three-dimensional structure of N-(4-acetylphenyl)-3-oxobutanamide is essential. Geometry optimization is a computational process that locates the minimum energy arrangement of atoms in a molecule. Using methods like DFT, researchers can find the equilibrium geometry, which corresponds to the most stable conformer.

The results of a geometry optimization would include precise values for bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical table below.

Illustrative Data: Optimized Geometric Parameters This table is for illustrative purposes to show how data from a geometry optimization would be presented.

ParameterAtomsValue (Å or °)
Bond LengthC=O (amide)~1.24 Å
Bond LengthN-C (amide)~1.35 Å
Bond LengthC-C (phenyl)~1.40 Å
Bond AngleC-N-C (amide linkage)~125°
Dihedral AngleC(phenyl)-N-C(carbonyl)-C~175°

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govyoutube.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. nih.gov

For N-(4-acetylphenyl)-3-oxobutanamide, the HOMO would likely be localized on the electron-rich phenyl ring and the amide group, while the LUMO might be distributed over the acetyl and oxobutanamide carbonyl groups, which are electron-accepting. The analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Illustrative Data: Frontier Orbital Energies This table illustrates how frontier orbital energy data would be presented.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for predicting how a molecule will interact with other charged species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com

Different colors on an MEP map represent different values of the electrostatic potential.

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. For N-(4-acetylphenyl)-3-oxobutanamide, these would be the oxygen atoms of the carbonyl groups.

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack. These would likely be around the hydrogen atoms of the amide group and potentially the methyl protons.

Green: Regions of neutral or near-zero potential.

An MEP analysis of N-(4-acetylphenyl)-3-oxobutanamide would clearly visualize the electronegative character of the carbonyl oxygens and the relatively positive nature of the amide proton, providing a clear picture of its reactivity. youtube.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds. numberanalytics.com This method is used to investigate charge transfer, hyperconjugation, and intramolecular interactions. nih.gov

Illustrative Data: NBO Analysis - Key Interactions This table is for illustrative purposes to show representative data from an NBO analysis.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O, amide)~50-60
π (C=C, phenyl)π* (C=O, acetyl)~5-10
σ (C-H, methyl)σ* (C-C)~2-5

Density of States (DoS) Calculations

Density of States (DoS) analysis provides a graphical representation of the number of available electronic states at each energy level. A DoS plot shows the distribution of molecular orbitals across different energy ranges. By projecting the total DoS onto individual atoms or molecular fragments, a Partial Density of States (PDOS) plot can be generated.

For N-(4-acetylphenyl)-3-oxobutanamide, a PDOS analysis would illustrate the contribution of different parts of the molecule—such as the phenyl ring, the acetyl group, and the oxobutanamide chain—to the frontier orbitals (HOMO and LUMO). This would offer a more detailed understanding of which fragments are most involved in electronic transitions and chemical reactivity, complementing the information provided by the HOMO/LUMO visualizations.

Predictions of Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in technologies such as optical data storage, signal processing, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor frameworks, can exhibit large NLO responses. Computational methods, especially Density Functional Theory (DFT), are frequently employed to predict the NLO properties of novel compounds.

Theoretical calculations on various Schiff base derivatives and other organic molecules have demonstrated that the choice of DFT functional and basis set is critical for accurately predicting NLO properties. researchgate.netjournaleras.com For example, studies often use functionals like B3LYP or CAM-B3LYP with extended basis sets to calculate the components of the hyperpolarizability tensor. researchgate.netresearchgate.net The predicted values are often compared to standard NLO materials like urea (B33335) to gauge their potential. journaleras.comresearchgate.net

Table 1: Representative Calculated NLO Properties for Analogous Organic Molecules

Compound/SystemMethodFirst Hyperpolarizability (β) (esu)Reference
Acetoacetanilide (B1666496)DFTCalculation performed, specific value not detailed in abstract nih.gov
5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrileDFT/B3LYP/6-311++G(d,p)1.27065 × 10⁻³⁰ researchgate.net
5-(trifluoromethyl)pyridine-2-thiolDFT/B3LYP/6-311+G(d,p)~8 times that of urea journaleras.com

This table presents data for analogous compounds to illustrate the range of NLO properties predicted by computational methods. Specific values for N-(4-acetylphenyl)-3-oxobutanamide are not available.

Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap generally implies higher reactivity and lower kinetic stability. nih.govresearchgate.net

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, it measures the resistance to change in electron distribution. Softer molecules (lower η) are more reactive. researchgate.netijarset.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

While specific calculated values for N-(4-acetylphenyl)-3-oxobutanamide are not published, DFT studies on numerous organic derivatives provide a template for how these would be determined and interpreted. researchgate.netresearchgate.netdergipark.org.trekb.eg For example, calculations on thymidine (B127349) derivatives using DFT with the B3LYP functional have been used to determine these reactivity parameters. scirp.org

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. This allows for the prediction of regioselectivity in chemical reactions.

Table 2: Definitions of Global Reactivity Descriptors

DescriptorFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation or change.
Chemical Softness (S)1 / ηReciprocal of hardness, indicates higher reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Electronegativity (χ)-μ = -(EHOMO + ELUMO) / 2Power to attract electrons.
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons.

This table defines the common global reactivity descriptors calculated using computational chemistry.

Theoretical Investigations of Tautomeric Equilibria and Energetics

N-(4-acetylphenyl)-3-oxobutanamide, being a β-ketoamide, can exist in tautomeric forms, primarily the keto and enol forms. The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties. Computational chemistry is a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net

Studies on related β-ketoamides and β-diketones have shown that the keto-enol equilibrium is influenced by factors such as substitution and the solvent environment. lifescienceglobal.commasterorganicchemistry.com Generally, the keto form is more stable, but the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comnih.gov For example, a study on β-ketobutanamides using ¹H NMR and supported by theoretical considerations found that the enol tautomer is favored by electron-withdrawing substituents and in non-protic solvents. lifescienceglobal.com

Computational studies, typically using DFT methods, can calculate the relative energies (enthalpy, Gibbs free energy) of the different tautomers in both the gas phase and in various solvents (using continuum solvent models like PCM). researchgate.netconicet.gov.ar While a specific computational study on N-(4-acetylphenyl)-3-oxobutanamide is not available, research on acetylacetone (B45752) and other β-ketoamides has shown that the enol form is stabilized by a few kcal/mol due to the formation of a strong intramolecular hydrogen bond. researchgate.netnih.gov The presence of the N-(4-acetylphenyl) group would be expected to influence the electronic properties and thus the tautomeric preference.

Table 3: Factors Influencing Keto-Enol Tautomerism in β-Ketoamides

FactorInfluence on EquilibriumReference
Intramolecular Hydrogen Bonding Stabilizes the enol form. nih.gov
Solvent Polarity Polar solvents tend to favor the more polar keto form. lifescienceglobal.comcalstate.edu
Substituents Electron-withdrawing groups can favor the enol form. lifescienceglobal.com
Temperature Increased temperature can favor the enol form. researchgate.net

Computational Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step pathway of a chemical reaction, or its mechanism, is fundamental to controlling its outcome. Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms, calculating activation energies, and identifying transition states and intermediates. rsc.org

For a molecule like N-(4-acetylphenyl)-3-oxobutanamide, computational studies could be used to investigate various reactions, such as its synthesis, hydrolysis, or its participation in condensation or cycloaddition reactions. For example, a computational study on the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been used to compare mononuclear and binuclear pathways, revealing that the binuclear pathway is generally favored. rsc.org Such studies provide insights into the role of catalysts, solvents, and substituents on the reaction kinetics and thermodynamics.

Although no specific computational studies on the reaction mechanisms of N-(4-acetylphenyl)-3-oxobutanamide have been found, the methodologies are well-established. A typical approach involves:

Locating the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Analyzing the electronic structure at key points along the reaction coordinate to understand bonding changes.

These computational insights are invaluable for rationalizing experimental observations and for designing new, more efficient synthetic routes.

Studies of Intermolecular Interactions and Energy Frameworks (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and, consequently, the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. mdpi.comnih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.comnih.gov

While a crystal structure and Hirshfeld surface analysis for N-(4-acetylphenyl)-3-oxobutanamide itself is not available, a study on acetoacetanilide-based reaction products provides a close analogy. mdpi.com In these related structures, the main intermolecular interactions were found to be H···H, H···C, H···N, and H···O contacts. mdpi.com The H···H interactions typically constitute the largest percentage of the surface area, while specific, directional interactions like N-H···O or C-H···O hydrogen bonds appear as sharp spikes or "needles" in the fingerprint plot and are crucial for stabilizing the crystal packing. mdpi.comresearchgate.net

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Acetoacetanilide-Based Product

Interaction TypeContribution to Hirshfeld Surface (%)Description from Fingerprint PlotReference
H···H37.9Broad triangular spot mdpi.com
H···C24.9Broad wing, indicating H···π interactions mdpi.com
H···N18.1Sharp needle, shorter than van der Waals radii mdpi.com
H···O10.0Asymmetrical wings mdpi.com

This table is based on data for an analogous acetoacetanilide derivative and serves to illustrate the typical intermolecular interactions observed in such systems.

Application of Hammett-Type Equations for Substituent Effects on Reactivity

The Hammett equation is a classic example of a linear free-energy relationship (LFER) that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. viu.caslideshare.netviu.ca The equation is given by:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (parent) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It reflects the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions (e.g., solvent, temperature). It measures the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (stabilization of a negative charge in the transition state or product), while a negative ρ value signifies that the reaction is favored by electron-donating groups (stabilization of a positive charge). viu.caviu.ca

While no study has been found that specifically applies the Hammett equation to a reaction series involving N-(4-acetylphenyl)-3-oxobutanamide, the principle is directly applicable. For instance, one could study the hydrolysis rates of a series of N-(substituted-phenyl)-3-oxobutanamides. A plot of log(k) versus the Hammett σ constant for the various substituents would yield a straight line with a slope equal to ρ. The magnitude and sign of ρ would provide valuable insight into the mechanism of the hydrolysis reaction. Studies on the hydrolysis of substituted ethyl benzoates or the acidity of substituted acetophenones have successfully used this approach to elucidate reaction mechanisms and quantify substituent effects.

Structure Function Relationship Investigations Chemical and Early Biological Screening Focus

Design and Synthesis of Structurally Diversified Derivatives

The core structure of N-(4-acetylphenyl)-3-oxobutanamide offers multiple sites for chemical modification, allowing for the systematic diversification of its derivatives. Researchers have employed various synthetic strategies to introduce a range of functional groups and structural motifs, aiming to enhance biological efficacy and selectivity.

One common approach involves the modification of the acetylphenyl ring. For instance, the acetyl group can be transformed into other functional groups or used as a handle for further derivatization. An example of this is the conversion of the acetyl group into a glycine (B1666218) derivative, which can then be cyclized into various heterocyclic systems. researchgate.net This strategy aims to mimic amino acids to improve the physicochemical and biological properties of the resulting compounds. researchgate.net

Another key area for modification is the 3-oxobutanamide side chain. The β-diketone functionality within this chain is susceptible to various chemical reactions, including electrophilic substitution. nih.gov This reactivity allows for the introduction of diverse substituents, leading to a broad spectrum of derivatives. For example, the reaction of N-(4-acetylphenyl)glycine with different reagents can lead to the formation of chalcone (B49325) and thiosemicarbazone derivatives, which can be further cyclized into various heterocyclic compounds. researchgate.net

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide starts with the reaction of pivaloyl chloride with potassium thiocyanate (B1210189) to form pivaloyl isothiocyanate, which is then reacted with 4-aminoacetophenone. nih.gov Similarly, the synthesis of N-{[(substituted-4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives can be achieved through a one-pot Dakin-West reaction. discovery.csiro.au The use of molecular hybridization, which combines structural features from different bioactive molecules, is another design principle employed to create novel derivatives with potentially enhanced antitumor activity. nih.gov

The successful synthesis of these diversified derivatives is typically confirmed using a range of spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry, as well as single crystal X-ray diffraction to determine the precise three-dimensional structure. nih.govdiscovery.csiro.au

Correlation of Structural Modifications with Chemical Reactivity and Selectivity

The structural modifications introduced into the N-(4-acetylphenyl)-3-oxobutanamide scaffold have a profound impact on the chemical reactivity and selectivity of the resulting derivatives. Understanding these correlations is fundamental to designing compounds with specific biological targets and desired therapeutic effects.

The β-diketone moiety in the 3-oxobutanamide side chain is a key determinant of chemical reactivity. This functional group can exist in equilibrium with its enol tautomer, making the side chain susceptible to electrophilic substitution reactions. nih.gov The nature of the substituents on the acetylphenyl ring can influence the electron density and, consequently, the reactivity of this side chain. For example, electron-withdrawing or electron-donating groups on the phenyl ring can modulate the acidity of the α-protons and the nucleophilicity of the enolate, thereby affecting the rate and outcome of reactions at this position.

The introduction of different functional groups can also lead to specific chemical interactions. For instance, the incorporation of a sulfonamide group, as seen in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, can lead to the formation of specific hydrogen bonding patterns, influencing the crystal packing and potentially the biological activity of the compounds. mdpi.com

Structure-activity relationship (SAR) studies are essential for elucidating the correlation between structural changes and biological activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the nature and position of substituents on the benzenesulfonamide (B165840) ring were found to be critical for their potency and selectivity as 12-lipoxygenase inhibitors. nih.gov Similarly, for a series of 1,3,4-oxadiazole (B1194373) derivatives designed as neuraminidase inhibitors, the presence of the oxadiazole heterocycle and the substitution pattern on an aniline (B41778) ring were crucial for high inhibitory activity. nih.gov

The spatial arrangement of functional groups is also a critical factor. The deviation of the sulfonamide moiety from co-planarity in some benzene (B151609) sulfonamide derivatives allows for the formation of dimer and catemer motifs through N-H⋯O hydrogen bonds, which can influence their interaction with biological targets. mdpi.com By systematically altering the structure and observing the corresponding changes in chemical properties and biological activity, researchers can build a comprehensive understanding of the structure-function relationships governing these derivatives.

Evaluation of Biological Activity Profiles through Chemical Screening

Following the design and synthesis of diversified derivatives of N-(4-acetylphenyl)-3-oxobutanamide, a crucial step is the evaluation of their biological activity profiles through various chemical screening methods. This allows for the identification of promising lead compounds for further development.

A primary focus of biological screening for N-(4-acetylphenyl)-3-oxobutanamide derivatives has been the evaluation of their in vitro cytotoxic activity against various cancer cell lines. These assays provide a preliminary assessment of the potential of these compounds as anticancer agents.

Researchers have tested these derivatives against a range of human cancer cell lines, including those from breast, prostate, brain, and lung cancers. nih.govscholarsresearchlibrary.com For example, a series of 4-acetylphenylamine-based imidazole (B134444) derivatives were evaluated for their anticancer activity against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines. nih.gov Similarly, novel bis-benzimidazole derivatives were screened for cytotoxicity against human breast carcinoma (MDA-MB-453, MDA-MB-468) and human lung cancer (NCI-H522, NCI-H23) cell lines. scholarsresearchlibrary.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to determine the cytotoxicity of these compounds. nih.govscholarsresearchlibrary.commdpi.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

The cytotoxic activity of these derivatives can vary significantly depending on their chemical structure and the cancer cell line being tested. For instance, in a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Furthermore, some compounds may exhibit selective cytotoxicity against certain cell lines. For example, certain 4-acetylphenylamine-based imidazole derivatives were found to be most selective against PPC-1 and U-87 cell lines. nih.gov

Below is a table summarizing the in vitro cytotoxic activity of selected N-(4-acetylphenyl)-3-oxobutanamide derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound I (Phenoxyacetamide derivative) HepG2 (Liver Cancer)1.43 mdpi.com
Compound II (Phenoxyacetamide derivative) HepG2 (Liver Cancer)6.52 mdpi.com
Compound 2b (2-(4-Fluorophenyl)-N-phenylacetamide derivative) PC3 (Prostate Carcinoma)52 nih.gov
Compound 2c (2-(4-Fluorophenyl)-N-phenylacetamide derivative) PC3 (Prostate Carcinoma)80 nih.gov
Compound 2c (2-(4-Fluorophenyl)-N-phenylacetamide derivative) MCF-7 (Breast Cancer)100 nih.gov
Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one) PPC-1 (Prostate Carcinoma)3.1 - 47.2 nih.gov
Compound 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one) U-87 (Glioblastoma)3.1 - 47.2 nih.gov
DN4 (N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide) A498 (Kidney Carcinoma)1.94 nih.gov

This table is for illustrative purposes and includes data from various studies on derivatives that may be structurally related to N-(4-acetylphenyl)-3-oxobutanamide.

Derivatives of N-(4-acetylphenyl)-3-oxobutanamide have been investigated as inhibitors of various enzymes, a key strategy in drug discovery. nih.govnih.govnih.gov The focus has often been on proteases and kinases, which are critical regulators of numerous physiological and pathological processes. nih.govnih.gov

Protease Inhibition:

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many viruses, bacteria, and parasites, as well as being involved in diseases like cancer. nih.govnih.gov Several derivatives of N-(4-acetylphenyl)-3-oxobutanamide have been designed and synthesized as potential protease inhibitors. For instance, indole (B1671886) derivatives have been reported as potent inhibitors of the HCV NS3/4A serine protease. nih.gov The design of these inhibitors often involves creating molecules that can bind to the active site of the protease, thereby blocking its activity.

Reversible Covalent Enzyme Inhibition:

A particularly interesting area of investigation is the development of reversible covalent enzyme inhibitors. nih.govdrughunter.com Unlike irreversible inhibitors that permanently modify the target enzyme, reversible covalent inhibitors form a covalent bond that can be broken, restoring the enzyme's function. nih.govdrughunter.com This can lead to a more favorable safety profile by reducing the risk of permanent off-target effects. nih.gov The chemical structure of N-(4-acetylphenyl)-3-oxobutanamide and its derivatives, with reactive functional groups, makes them suitable candidates for the design of such inhibitors. nih.gov For example, aldehydes, which can be incorporated into these derivatives, are known to act as warheads in reversible covalent inhibitors. nih.gov

The inhibitory activity of these compounds is typically evaluated through in vitro enzyme assays. These assays measure the ability of the compound to reduce the activity of the target enzyme. The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To gain a deeper understanding of how N-(4-acetylphenyl)-3-oxobutanamide derivatives interact with their biological targets at the molecular level, researchers employ computational techniques such as molecular docking and binding affinity studies. discovery.csiro.aunih.govrrpharmacology.ru These methods provide valuable insights into the binding modes and structure-activity relationships of these compounds.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, a derivative of N-(4-acetylphenyl)-3-oxobutanamide) when bound to a specific protein target. nih.govrrpharmacology.ru This allows researchers to visualize the potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, molecular docking studies have been used to investigate the interaction of β-acetamido ketone derivatives with α-glucosidase and to understand the binding of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives to glutamate (B1630785) receptors. discovery.csiro.aurrpharmacology.ru The results of these studies can help to explain the observed biological activities and guide the design of more potent and selective inhibitors.

Binding Affinity:

Binding affinity refers to the strength of the interaction between a ligand and its target protein. It is often quantified by the binding energy, which can be calculated using computational methods. rrpharmacology.ru A lower binding energy generally indicates a stronger and more stable interaction. For example, in a study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, the predicted binding energies for their interaction with metabotropic and ionotropic glutamate receptors ranged from -5.0 to -11.6 kcal/mol. rrpharmacology.ru These values can be compared with those of known reference drugs to assess the potential of the new derivatives.

The insights gained from molecular docking and binding affinity studies are invaluable for the rational design of new derivatives with improved biological activity. By understanding the key interactions that contribute to binding, researchers can make targeted modifications to the chemical structure of the lead compounds to enhance their potency and selectivity.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies for Beta-Ketoamides

The synthesis of β-ketoamides is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, milder, and versatile methods. Traditional approaches are being supplemented by innovative strategies that offer improved yields and substrate scope.

Key modern synthetic strategies include:

Reaction of Metal Enolates with Isocyanates : A convenient method involves the addition of isocyanates to the lithium enolates of ketones like acetophenone (B1666503), providing a direct route to β-ketoamides. tandfonline.com

Condensation from Malonic Acid Derivatives : In a modification of the Wierenga-Skulnick β-ketoester synthesis, dianions of malonic acid mono-amides can be condensed with acid chlorides, which upon acidic workup and decarboxylation, yield the desired β-keto amides in good to excellent yields. researchgate.netresearchgate.net

Use of Meldrum's Acid Derivatives : Acyl Meldrum's acids undergo aminolysis with various amines to afford β-oxo carboxamides in high yields. researchgate.net Another mild and high-yielding method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines in the presence of sodium acetate (B1210297) as a catalyst, which often results in quantitative yields. organic-chemistry.org

Domino Fragmentation of β-Enamino Amides : Ethylenediamine-derived β-enamino amides can serve as synthetic equivalents of amide enolates. Their C-acylation followed by a domino fragmentation sequence leads to functionalized β-keto amides. nih.gov

Arndt-Eistert Homologation : This classic reaction can be adapted to produce β-ketoamides. A carboxylic acid is converted to an α-diazo ketone, which undergoes a Wolff rearrangement to form a ketene (B1206846). wikipedia.org This ketene can then be trapped with an amine to yield the target β-ketoamide. wikipedia.org

Table 1: Comparison of Modern Synthetic Methodologies for β-Ketoamides

Methodology Starting Materials Key Reagents Advantages Citation
Enolate-Isocyanate Reaction Ketones, Isocyanates Strong base (e.g., LDA) Convenient, direct route tandfonline.com
Malonic Acid Mono-amide Condensation Malonic acid mono-amides, Acid chlorides n-BuLi Good to excellent yields researchgate.netresearchgate.net
Meldrum's Acid Aminolysis Acyl Meldrum's acids, Amines - High yields researchgate.net
Dioxinone-Amine Reaction 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Amines Sodium acetate Quantitative yields, mild conditions organic-chemistry.org

Exploration of Uncharted Reactivity Pathways and Complex Functionalizations

The rich chemical nature of β-ketoamides, possessing multiple nucleophilic and electrophilic centers, makes them ideal candidates for exploring novel reactivity. researchgate.netnih.govresearchgate.net Research is moving beyond their traditional use as precursors for simple heterocycles to uncover more complex transformations.

Oxidative Reactions : A facile and direct oxidation of β-ketoamides using reagents like phenyliodine(III) bis(trifluoroacetate) allows for the synthesis of vicinal tricarbonyl amides, which are valuable synthetic intermediates. nih.gov

Precursors to Other Versatile Scaffolds : β-ketoamides can be readily converted to β-ketothioamides using reagents like Lawesson's reagent. chim.it These thio-analogs exhibit their own distinct and versatile reactivity, serving as precursors for a wide range of sulfur- and nitrogen-containing heterocycles. chim.it

Peptide Modification : Recent studies have shown that allenamides on unprotected peptides can be transformed into β-keto amides, presenting a powerful synthetic tool for late-stage peptide modification and the creation of novel biomolecules. nih.gov

Cycloaddition Reactions : The ketene intermediates generated from α-diazo ketones in Wolff rearrangements can participate in [2+2] cycloaddition reactions, a powerful tool for constructing four-membered rings. wikipedia.org

The N-(4-acetylphenyl)-3-oxobutanamide molecule itself offers multiple sites for further functionalization. Beyond the reactive methylene (B1212753) of the butanamide chain, the acetyl group on the phenyl ring provides a handle for condensation reactions, while the aromatic ring is susceptible to electrophilic substitution, opening avenues for the synthesis of highly complex and diverse derivatives. nih.gov

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of complex organic molecules like N-(4-acetylphenyl)-3-oxobutanamide. In silico methods provide insights that guide experimental work, saving time and resources.

Predicting Reactivity and Properties : Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of β-ketoamides, helping to understand their reactivity and interaction with other molecules. nih.gov Such studies can elucidate keto-enol tautomerism and acidity in different environments. acs.org For instance, computational studies on N-((4-acetylphenyl)carbamothioyl) pivalamide, a related structure, utilized Hirshfeld analysis and DFT to understand its molecular characteristics. nih.gov

Understanding Reaction Mechanisms : Computational modeling helps to elucidate complex reaction mechanisms. For example, it can be used to study the transition states in catalytic cycles, such as those involving transition metals or organocatalysts in the synthesis of β-ketoamides. researchgate.net

Virtual Screening and Drug Design : For β-ketoamide analogues with potential biological activity, molecular docking and other in silico methods can predict binding affinities to target proteins and guide the design of more potent and selective compounds. nih.govnih.gov In silico analysis has been used to predict the spasmolytic activity of newly synthesized ketoamides. researchgate.net

For N-(4-acetylphenyl)-3-oxobutanamide, computational modeling could be applied to predict its preferred conformation, the equilibrium between its keto and enol tautomers, its reactivity towards various reagents, and its potential to act as a ligand for metal ions.

Sustainable and Green Chemical Synthesis Approaches for N-(4-acetylphenyl)-3-oxobutanamide and Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes. For β-ketoamides, this involves the use of environmentally benign catalysts, milder reaction conditions, and solvent-free protocols.

Biocatalysis : Enzymes and whole-cell systems are emerging as powerful catalysts for the synthesis of chiral β-ketoamides and their derivatives. researchgate.netgeorgiasouthern.edu Alcohol dehydrogenases (ADHs), for example, can be used for the stereocontrolled synthesis of chiral β-hydroxy amides from β-keto amides. researchgate.net Biocatalytic approaches offer excellent selectivity under mild, aqueous conditions, representing an environmentally friendly alternative to traditional chemical catalysts. researchgate.netgeorgiasouthern.edu

Metal-Free Catalysis : To avoid the use of potentially toxic and expensive heavy metals, researchers are developing metal-free catalytic systems. A glucose-based carbonaceous material has been shown to be a highly effective, cheap, and reusable metal-free catalyst for the synthesis of α-ketoamides under solvent-free conditions. rsc.org

Mild Catalytic Systems : The use of simple, inexpensive, and non-toxic catalysts like sodium acetate can promote reactions that produce β-ketoamides in nearly quantitative yields under mild conditions, avoiding the formation of side products. organic-chemistry.org

Table 2: Green Synthesis Approaches for β-Ketoamide Analogues

Approach Catalyst/System Key Advantages Citation
Biocatalytic Reduction Alcohol Dehydrogenases (ADHs) High stereoselectivity, mild aqueous conditions, biodegradable researchgate.net
Whole-Cell Biotransformation Engineered Yeast/Bacteria No need for enzyme isolation, cofactor regeneration, prolonged activity georgiasouthern.edu
Metal-Free Carbon Catalysis Glucose-derived carbon material Reusable, inexpensive, solvent-free, base-free conditions rsc.org

These sustainable methods are directly applicable to the synthesis of N-(4-acetylphenyl)-3-oxobutanamide and its analogues, paving the way for more economical and environmentally responsible production.

Potential for Applications in Advanced Materials and Supramolecular Chemistry

The unique structural features of N-(4-acetylphenyl)-3-oxobutanamide suggest significant potential for its use in materials science and supramolecular chemistry. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O), along with the β-diketone moiety capable of metal chelation, makes it an attractive building block for creating ordered, functional assemblies.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) : The β-ketoamide functional group is known to coordinate with a variety of metal ions, including copper(II) and iron(III). rsc.org This coordination ability is favored by the increased basicity of the carbonyl oxygen due to amide resonance. rsc.org This suggests that N-(4-acetylphenyl)-3-oxobutanamide could be used as a versatile ligand to construct coordination polymers or MOFs with interesting structural, magnetic, or catalytic properties.

Supramolecular Self-Assembly : The amide and ketone groups can participate in strong and directional hydrogen bonding. This could enable the self-assembly of N-(4-acetylphenyl)-3-oxobutanamide molecules into well-defined supramolecular structures such as tapes, sheets, or helices, driven by intermolecular N-H···O hydrogen bonds. nih.gov

Functional Polymers : Keto-functionalized polymer scaffolds are recognized as versatile platforms for post-polymerization modification, allowing for the attachment of various functional molecules through "click" chemistry or other efficient reactions. nih.gov N-(4-acetylphenyl)-3-oxobutanamide could potentially be incorporated as a monomer into polymer backbones, such as poly(ester amide)s, to create degradable and functional materials for biomedical applications. mdpi.com The pendant acetyl and β-dicarbonyl groups would offer sites for cross-linking or conjugation, leading to the development of advanced hydrogels or drug delivery systems. mdpi.com

The exploration of these applications is a promising future direction that could see N-(4-acetylphenyl)-3-oxobutanamide and related β-ketoamides play a significant role in the development of new smart materials and functional devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.